molecular formula C27H21F3N2O3 B3020867 1'-Methyl-4'-[4-(trifluoromethyl)phenyl]-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1177520-27-2

1'-Methyl-4'-[4-(trifluoromethyl)phenyl]-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione

Cat. No.: B3020867
CAS No.: 1177520-27-2
M. Wt: 478.471
InChI Key: UQMQKJXKAQJDND-UHFFFAOYSA-N
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Description

1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione is a complex organic compound that belongs to the class of spiroindole derivatives These compounds are known for their unique structural features, which include a spirocyclic framework that imparts significant rigidity and three-dimensionality to the molecule

Preparation Methods

The synthesis of 1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Scientific Research Applications

1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione can be compared with other spiroindole derivatives:

Properties

InChI

InChI=1S/C27H21F3N2O3/c1-32-14-20(16-10-12-17(13-11-16)27(28,29)30)25(15-35-22-9-5-2-6-18(22)23(25)33)26(32)19-7-3-4-8-21(19)31-24(26)34/h2-13,20H,14-15H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMQKJXKAQJDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=C(C=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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